molecular formula C18H19ClN2O2 B5579659 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide

2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide

Cat. No.: B5579659
M. Wt: 330.8 g/mol
InChI Key: WLAKMIIMUOJSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide, also known as CDEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDEA belongs to the class of benzamides and has a molecular weight of 357.85 g/mol.

Scientific Research Applications

Hydrogen Bond Analysis

Research by Kawski et al. (2006) investigated the hydrogen bonding in structurally similar 2-hydroxy-benzamides. Their findings on intramolecular and intermolecular hydrogen bonds, which could be relevant to understanding the properties of 2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide, used X-ray data, infrared spectra, and DFT calculations (Kawski, Kochel, Perevozkina, & Filarowski, 2006).

Synthesis and Reactivity

Facchin et al. (2002) described the synthesis of related compounds, which provides insights into the chemical reactivity and potential applications of this compound (Facchin, Michelin, Mozzon, & Tassan, 2002).

Environmental Catalysis

A study by Ighilahriz-Boubchir et al. (2017) on 2-Benzoylamino-N-phenyl-benzamide derivatives underlines the potential environmental applications of similar compounds in catalysis, particularly under solvent-free conditions and microwave irradiation (Ighilahriz-Boubchir et al., 2017).

Insecticidal Activity

Research by Schaefer et al. (1978) highlighted the insecticidal activity of similar compounds, indicating potential agricultural or pest control applications for this compound (Schaefer, Miura, Wilder, & Mulligan, 1978).

Synthesis of Derivatives

Miao et al. (2015) explored the synthesis of 2-arylbenzoxazole derivatives, which could be relevant to the synthesis and potential applications of this compound in creating novel compounds (Miao et al., 2015).

Anomalous Reactivity

Ishikawa et al. (2000) discussed the anomalous reactivity in the Bischler-Napieralski reaction of similar compounds, which may inform synthetic routes and chemical behaviors of this compound (Ishikawa et al., 2000).

Structural and Spectral Analysis

A study by Demir et al. (2016) on similar benzamides involved crystal structure analysis and spectral investigations, offering insights into the physical and chemical characterization of this compound (Demir et al., 2016).

Synthesis of Labelled Compounds

Gawell (2003) described the synthesis of carbon-14 labelled benzamides, relevant for tracing and studying the behavior of this compound in various environments (Gawell, 2003).

Reactivity with Alkylating Agents

Wolf et al. (2004) investigated the reactivity of benzamides with alkylating agents, which could be pertinent to the chemical behavior and potential applications of this compound (Wolf et al., 2004).

Pharmaceutical Applications

Research by Li et al. (2008) on a structurally related compound examined its crystal structure and biological activity, providing insights into the potential pharmaceutical applications of this compound (Li, Wang, Li, & Song, 2008).

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-N,N-diethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-3-21(4-2)18(23)14-10-6-8-12-16(14)20-17(22)13-9-5-7-11-15(13)19/h5-12H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAKMIIMUOJSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.